molecular formula C17H12N4O2S2 B4517696 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B4517696
M. Wt: 368.4 g/mol
InChI Key: GKVWABFJHMDHSV-UHFFFAOYSA-N
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Description

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a thiophene ring, a thiadiazole ring, and an oxazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the synthesis of the thiophene derivative, followed by the formation of the thiadiazole ring, and finally the construction of the oxazole ring.

    Thiophene Derivative Synthesis: The thiophene ring can be synthesized through a variety of methods, including the reaction of 2-bromo-5-methylthiophene with a suitable nucleophile.

    Thiadiazole Ring Formation: The thiadiazole ring can be formed by reacting the thiophene derivative with thiosemicarbazide under acidic conditions.

    Oxazole Ring Construction: The final step involves the cyclization of the intermediate product with an appropriate oxazole precursor, such as 2-amino-5-phenyl-1,2-oxazole-3-carboxylic acid, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce amines.

Scientific Research Applications

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving heterocyclic compounds.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene, thiadiazole, and oxazole rings can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit certain kinases or modulate the activity of ion channels, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine
  • 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
  • 2-Acetyl-5-methylthiophene

Uniqueness

What sets N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of three different heterocyclic rings

Properties

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c1-10-7-8-14(24-10)15-18-17(25-21-15)19-16(22)12-9-13(23-20-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVWABFJHMDHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide

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